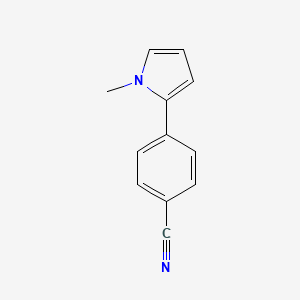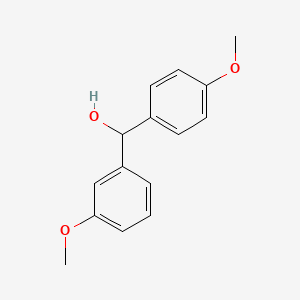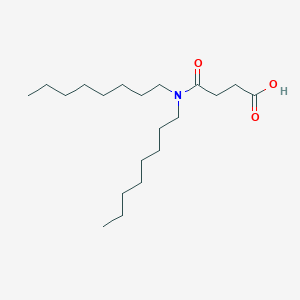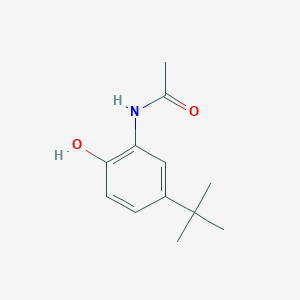![molecular formula C28H44ClN2O4PSi2 B14125138 bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2'-chloro-[1,1'-biphenyl]-3-yl)methyl)phosphonate](/img/structure/B14125138.png)
bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2'-chloro-[1,1'-biphenyl]-3-yl)methyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate: is a complex organophosphorus compound It is characterized by the presence of a phosphonate group, a biphenyl moiety, and an imidazolidinone ring
准备方法
The synthesis of bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate typically involves multiple steps. The key steps include:
Formation of the biphenyl moiety: This can be achieved through Suzuki coupling reactions.
Introduction of the imidazolidinone ring: This step often involves cyclization reactions.
Attachment of the phosphonate group: This is usually done through phosphorylation reactions using appropriate phosphonate reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反应分析
Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound can be used in the development of new materials and catalysts.
作用机制
The mechanism of action of bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The biphenyl moiety and imidazolidinone ring contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar compounds to bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate include:
Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-bromo-[1,1’-biphenyl]-3-yl)methyl)phosphonate: Similar structure but with a bromo group instead of a chloro group.
Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-fluoro-[1,1’-biphenyl]-3-yl)methyl)phosphonate: Similar structure but with a fluoro group instead of a chloro group.
The uniqueness of bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C28H44ClN2O4PSi2 |
|---|---|
分子量 |
595.3 g/mol |
IUPAC 名称 |
(2R,5S)-5-[[3-[bis(trimethylsilyloxy)phosphorylmethyl]-5-(2-chlorophenyl)phenyl]methyl]-2-tert-butyl-3-methylimidazolidin-4-one |
InChI |
InChI=1S/C28H44ClN2O4PSi2/c1-28(2,3)27-30-25(26(32)31(27)4)18-20-15-21(17-22(16-20)23-13-11-12-14-24(23)29)19-36(33,34-37(5,6)7)35-38(8,9)10/h11-17,25,27,30H,18-19H2,1-10H3/t25-,27+/m0/s1 |
InChI 键 |
AOXVANDYHWTODN-AHKZPQOWSA-N |
手性 SMILES |
CC(C)(C)[C@@H]1N[C@H](C(=O)N1C)CC2=CC(=CC(=C2)C3=CC=CC=C3Cl)CP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
规范 SMILES |
CC(C)(C)C1NC(C(=O)N1C)CC2=CC(=CC(=C2)C3=CC=CC=C3Cl)CP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14125057.png)
![2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B14125076.png)

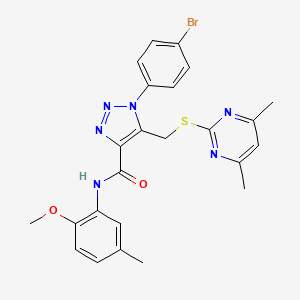
![N-(4-acetylphenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125092.png)
![N-[4-[2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B14125097.png)

![9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B14125112.png)

